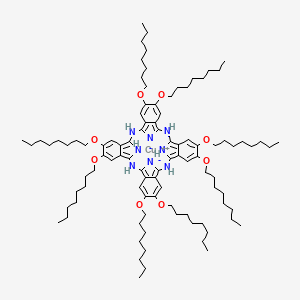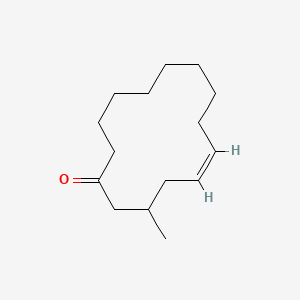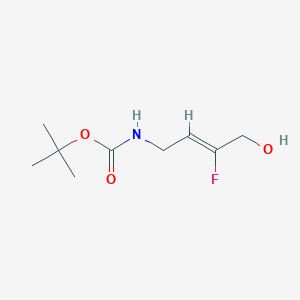
Copper(II) 2 3 9 10 16 17 23 24-octakis&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine is an organometallic compound with the molecular formula C96H144CuN8O8. It is known for its use as an infrared dye and has applications in various fields such as photonics and optical materials .
準備方法
Synthetic Routes and Reaction Conditions
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine can be synthesized by reacting phthalocyanine blue with an appropriate amount of copper(II) salt under alkaline conditions. The reaction conditions, including temperature and stirring speed, need to be carefully controlled to obtain a pure product .
Industrial Production Methods
In industrial settings, the compound is typically produced in bulk by following similar synthetic routes but on a larger scale. The process involves the cyclic tetramerization of substituted phthalonitrile or through a diiminoisoindoline intermediate .
化学反応の分析
Types of Reactions
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include copper(II) salts, oxidizing agents like m-chloroperbenzoic acid, and various solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hexylthio substituents in similar compounds results in the formation of hexylsulfonyl derivatives .
科学的研究の応用
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine has a wide range of scientific research applications:
作用機序
The mechanism by which Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine exerts its effects involves its ability to absorb infrared light. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species upon light activation, targeting cancer cells . The molecular targets and pathways involved include the interaction with cellular components leading to oxidative stress and cell death .
類似化合物との比較
Similar Compounds
Copper(II) phthalocyanine: A simpler phthalocyanine compound without the octyloxy substituents.
Copper(II) 2,3,9,10,16,17,23,24-octafluorophthalocyanine: A similar compound with fluorine substituents instead of octyloxy groups.
Uniqueness
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine is unique due to its specific octyloxy substituents, which enhance its solubility and infrared absorption properties compared to other phthalocyanine derivatives .
特性
分子式 |
C96H150CuN8O8 |
|---|---|
分子量 |
1607.8 g/mol |
IUPAC名 |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene |
InChI |
InChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2 |
InChIキー |
SZLALWGZRRNFKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)NC4=C5C=C(C(=CC5=C([N-]4)NC6=C7C=C(C(=CC7=C(N6)NC8=C9C=C(C(=CC9=C(N3)[N-]8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)


![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
